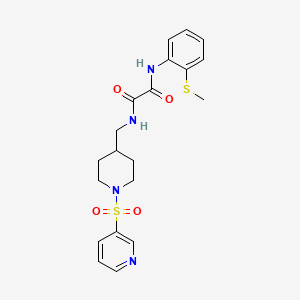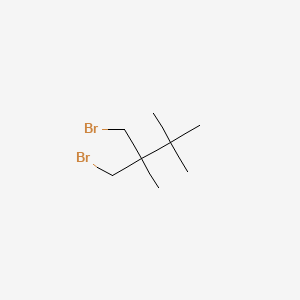
1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane, also known as α-Bromo-α,α-dimethyl-2-bromoacetone, is a halogenated organic compound that is widely used in scientific research. It is a colorless liquid with a pungent odor and is mainly used in the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
Solvolysis Studies
Research on tertiary bromoalkanes, including 1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane, has shown significant nucleophilic solvent participation in their solvolysis. This provides insights into the solvolysis mechanism of similar compounds (Liu, Hou, & Tsao, 2009).
Physical Properties and Crystal Structure
2-Bromo-2, 3, 3-trimethylbutane, closely related to this compound, has been studied for its physical properties and crystal structure. It forms a plastic crystal, providing valuable data on the crystallography of such compounds (Koide, Kato, & Oda, 1960).
Radical Cyclization in Organic Synthesis
The compound has been studied in the context of radical cyclization, crucial in organic synthesis. Such studies contribute to understanding the regioselectivity of cyclization in hex-5-enyl radicals (Beckwith & Lawrence, 1979).
Aziridine Synthesis
1-Arylmethyl-2-(bromomethyl)aziridines, related to this compound, have been synthesized and studied for their potential in creating novel organic structures. This has implications in developing new synthetic pathways and molecules (D’hooghe, Vervisch, & Kimpe, 2007).
Application in Dioxetane Synthesis
The compound is relevant in the synthesis of dioxetanes, indicating its utility in creating specific organic structures with potential applications in various chemical reactions (Kopecky, Filby, Mumford, Lockwood, & Ding, 1975).
Alkylation Studies
Studies have shown its relevance in alkylation reactions, which are fundamental in the production of various organic compounds. This has implications for industrial chemistry and material science (MatsudaIsamu, 1978).
Total Synthesis of Tacamonine
It plays a role in the total synthesis of Tacamonine, demonstrating its utility in the synthesis of complex organic molecules with potential pharmaceutical applications (Ihara et al., 1994).
Vibrational Analysis in Spectroscopy
The compound's role in vibrational analysis contributes to understanding molecular structures through spectroscopic methods, important in material science and chemical analysis (Crowder & Jalilian, 1978).
Eigenschaften
IUPAC Name |
1-bromo-2-(bromomethyl)-2,3,3-trimethylbutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Br2/c1-7(2,3)8(4,5-9)6-10/h5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSMVAGUEACFIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(CBr)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Br2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

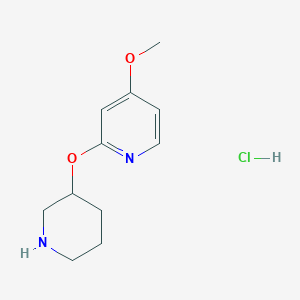
![3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2353919.png)
![1-[(4-Fluorophenyl)methyl]-6-oxo-N-(1-phenylethyl)pyridazine-3-carboxamide](/img/structure/B2353920.png)
![7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2353921.png)
![2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2353923.png)

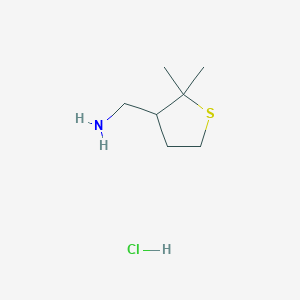
![1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2353932.png)
![1-[4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxamide](/img/structure/B2353933.png)
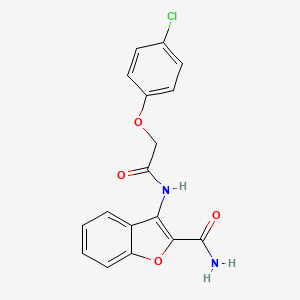
![N-[cyano(cyclopropyl)methyl]-3-methoxy-4-methyl-5-nitrobenzamide](/img/structure/B2353935.png)
![N-(3-methylbutyl)-1-{4-[(phenylsulfonyl)amino]benzoyl}prolinamide](/img/structure/B2353936.png)
![N-(3-fluoro-4-methylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2353940.png)
